1-Methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine;hydrochloride
Description
1-Methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a nitrophenoxy group and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3.ClH/c1-14-5-6-15(19(20)21)16(13-14)22-12-4-3-7-18-10-8-17(2)9-11-18;/h5-6,13H,3-4,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXBBMAWGRMNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1-methylpiperazine and 5-methyl-2-nitrophenol as the primary starting materials.
Reaction with Alkyl Halide: The 5-methyl-2-nitrophenol is first reacted with an alkyl halide, such as 1-bromobutane, to introduce the butyl group.
Formation of the Piperazine Derivative: The resulting intermediate is then reacted with 1-methylpiperazine under appropriate conditions to form the desired piperazine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-Methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted piperazines, and phenolic compounds.
Scientific Research Applications
1-Methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies related to its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The nitrophenoxy group may also play a role in the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-Methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine;hydrochloride can be compared with other piperazine derivatives, such as:
1-Methyl-4-(4-nitrophenyl)piperazine: This compound lacks the butyl group and has different pharmacological properties.
1-Methyl-4-(2-nitrophenyl)piperazine: The position of the nitro group affects the compound’s reactivity and biological activity.
1-Methyl-4-(4-chlorophenyl)piperazine: The presence of a chlorine atom instead of a nitro group results in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
